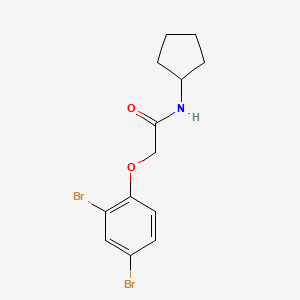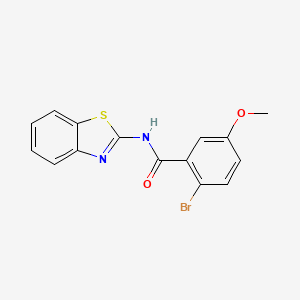![molecular formula C18H24N2O5S B7477453 Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate](/img/structure/B7477453.png)
Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate, also known as CBP-307, is a novel small molecule drug candidate that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of a specific isoform of phosphodiesterase (PDE), which plays a critical role in regulating intracellular signaling pathways.
Mechanism of Action
Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate is a selective inhibitor of PDE10A, a specific isoform of PDE that is highly expressed in the brain, striatum, and other tissues. PDE10A plays a critical role in regulating the levels of cyclic nucleotides, such as cAMP and cGMP, which are important second messengers in intracellular signaling pathways. By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP, which in turn activate downstream signaling pathways that regulate various cellular processes, including cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and improvement of cognitive function. In addition, this compound has been shown to modulate the activity of dopaminergic and glutamatergic neurotransmitter systems, which are involved in the regulation of mood, cognition, and motor function.
Advantages and Limitations for Lab Experiments
One of the major advantages of Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate is its high selectivity for PDE10A, which reduces the risk of off-target effects and toxicity. In addition, this compound has good pharmacokinetic properties, including high oral bioavailability and long half-life, which make it suitable for oral administration in preclinical and clinical studies. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its formulation and delivery in certain applications.
Future Directions
There are several future directions for the development and application of Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate. One area of focus is the further investigation of its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurological disorders. In addition, there is a need for the development of more potent and selective PDE10A inhibitors, as well as the optimization of the pharmacokinetic properties of this compound for clinical use. Finally, the elucidation of the molecular mechanisms underlying the biochemical and physiological effects of this compound will provide insights into the regulation of intracellular signaling pathways and the development of novel therapeutic strategies.
Synthesis Methods
The synthesis of Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the reaction of ethyl 4-aminobenzoate with cyclobutanecarbonyl chloride to form ethyl 4-[4-(cyclobutanecarbonyl)benzamido]benzoate. This intermediate is then reacted with piperazine to form ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]benzoate, which is subsequently sulfonated with sulfur trioxide to form the final product, this compound.
Scientific Research Applications
Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurological disorders. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-2-25-18(22)15-6-8-16(9-7-15)26(23,24)20-12-10-19(11-13-20)17(21)14-4-3-5-14/h6-9,14H,2-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYJDJLNRCLPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7477383.png)

![N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7477394.png)

![1-(4-chlorophenyl)-N-(9-ethylcarbazol-3-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477402.png)



![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7477431.png)
![4-[2-(4-Hydroxypiperidin-1-yl)ethoxy]benzonitrile](/img/structure/B7477434.png)
![4-O-ethyl 2-O-[2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B7477444.png)
![N-[4-(difluoromethoxy)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7477452.png)

![N-(2,3-dimethylphenyl)-2-[(4-fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7477462.png)